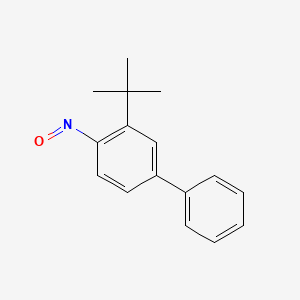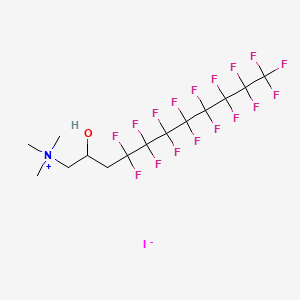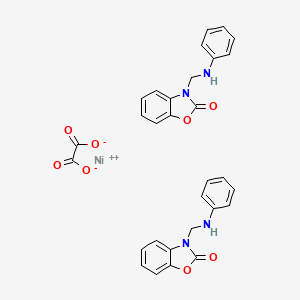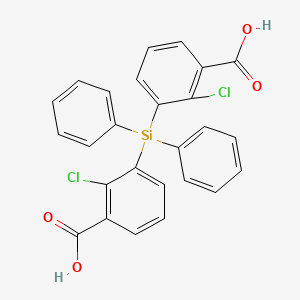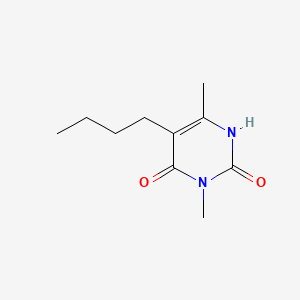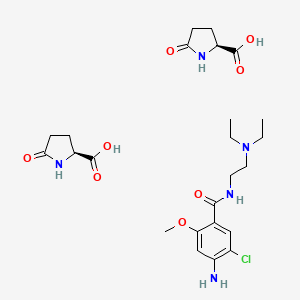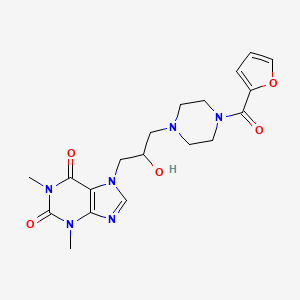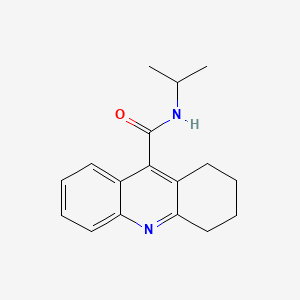
9-Acridinecarboxamide, 1,2,3,4-tetrahydro-N-(1-methylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Acridinecarboxamide, 1,2,3,4-tetrahydro-N-(1-methylethyl)- is a chemical compound with the molecular formula C14H14N2O. It is part of the acridine family, known for their diverse applications in medicinal chemistry and material science. This compound is particularly noted for its potential use in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acridinecarboxamide, 1,2,3,4-tetrahydro-N-(1-methylethyl)- typically involves the reaction of acridine derivatives with appropriate amines under controlled conditions. One common method involves the reduction of acridine-9-carboxylic acid followed by amide formation with isopropylamine. The reaction conditions often require the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
9-Acridinecarboxamide, 1,2,3,4-tetrahydro-N-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom of the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridine-9-carboxylic acid derivatives, while reduction can produce various reduced forms of the compound.
科学研究应用
9-Acridinecarboxamide, 1,2,3,4-tetrahydro-N-(1-methylethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Medicine: Explored for its anticancer properties, particularly as a topoisomerase inhibitor.
Industry: Utilized in the development of materials with specific electronic properties.
作用机制
The mechanism of action of 9-Acridinecarboxamide, 1,2,3,4-tetrahydro-N-(1-methylethyl)- involves its interaction with molecular targets such as enzymes and DNA. As a topoisomerase inhibitor, it interferes with the DNA replication process, which is crucial for its anticancer activity . The compound binds to the enzyme, preventing it from performing its function, leading to cell death in rapidly dividing cancer cells.
相似化合物的比较
Similar Compounds
Acridine-9-carboxamide: Another member of the acridine family with similar applications in medicinal chemistry.
9-Amino-1,2,3,4-tetrahydroacridine: Known for its use in Alzheimer’s disease treatment.
Uniqueness
9-Acridinecarboxamide, 1,2,3,4-tetrahydro-N-(1-methylethyl)- is unique due to its specific structural modifications, which enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for targeted therapeutic applications and research.
属性
CAS 编号 |
113106-31-3 |
|---|---|
分子式 |
C17H20N2O |
分子量 |
268.35 g/mol |
IUPAC 名称 |
N-propan-2-yl-1,2,3,4-tetrahydroacridine-9-carboxamide |
InChI |
InChI=1S/C17H20N2O/c1-11(2)18-17(20)16-12-7-3-5-9-14(12)19-15-10-6-4-8-13(15)16/h3,5,7,9,11H,4,6,8,10H2,1-2H3,(H,18,20) |
InChI 键 |
AIIWMAOPJJUOBY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC(=O)C1=C2CCCCC2=NC3=CC=CC=C31 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


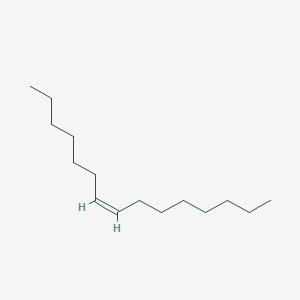

![Dicyclohexylammonium 3-[3-(acetylthio)-2-methylpropionyl]thiazolidine-4-carboxylate](/img/structure/B12703102.png)
